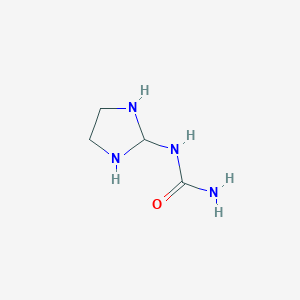

Imidazolidinyl urea

Description

BenchChem offers high-quality Imidazolidinyl urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazolidinyl urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

imidazolidin-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O/c5-3(9)8-4-6-1-2-7-4/h4,6-7H,1-2H2,(H3,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOKGKCVJCJKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(N1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Synthesis and Purification of Imidazolidinyl Urea: A Technical Whitepaper

Introduction and Chemical Identity

Imidazolidinyl urea (IUPAC: 1-[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea) is a highly water-soluble, broad-spectrum antimicrobial preservative[1][2]. With a molecular weight of 388.29 g/mol and the molecular formula C11H16N8O8, it is predominantly utilized in cosmetic and pharmaceutical formulations as a controlled formaldehyde releaser[1][2].

From a process chemistry perspective, commercial imidazolidinyl urea is rarely a single discrete molecule; rather, it is a complex mixture of formaldehyde addition products and allantoin polymers. Achieving a high-purity yield requires strict control over the reaction thermodynamics, precise stoichiometric ratios, and rigorous downstream purification to prevent premature formaldehyde release during manufacturing[3].

Mechanistic Chemistry of Synthesis

The synthesis of imidazolidinyl urea relies on the base-catalyzed condensation of allantoin and formaldehyde[3]. Understanding the causality behind the reaction conditions is critical for scale-up and reproducibility.

-

Nucleophilic Activation (Why Base Catalysis?): Allantoin contains multiple nitrogen atoms within its hydantoin ring and urea side chain. Under basic conditions (typically using sodium hydroxide at pH 8.0–9.0), these nitrogens are deprotonated. This deprotonation significantly enhances their nucleophilicity, priming them for attack.

-

Electrophilic Attack: The activated nitrogens attack the highly electrophilic carbonyl carbon of formaldehyde, yielding transient N-methylol intermediates.

-

Condensation and Polymerization (Why Heat?): The condensation of these methylol intermediates to form methylene bridges requires activation energy. Refluxing the mixture at 60°C–80°C drives the reaction forward, yielding the desired polymeric mixture[3].

-

Quenching (Why Neutralize?): The reaction must be strictly halted using hydrochloric or glacial acetic acid. Failing to neutralize the base leads to runaway polymerization, excessive cross-linking, and degradation of the allantoin ring[3].

Chemical synthesis pathway of imidazolidinyl urea via base-catalyzed condensation.

Experimental Workflow: Chemical Synthesis Protocol

To ensure batch-to-batch consistency, the following protocol establishes a self-validating system for the synthesis of imidazolidinyl urea.

Table 1: Reagent Stoichiometry and Reaction Conditions

| Parameter | Value / Specification | Mechanistic Rationale |

| Allantoin | 2.0 Molar Equivalents | Serves as the primary nucleophilic scaffold. |

| Formaldehyde (Aqueous) | 3.0 Molar Equivalents | Acts as the electrophilic cross-linker and methylol source. |

| Sodium Hydroxide (NaOH) | Catalytic (to pH 8.0 - 9.0) | Deprotonates allantoin to initiate nucleophilic attack. |

| Reaction Temperature | 60°C - 80°C (Reflux) | Provides the necessary activation energy for condensation[3]. |

| Quenching Agent | HCl or Glacial Acetic Acid | Neutralizes the base catalyst to halt polymerization[3]. |

Step-by-Step Synthesis Methodology

-

Reactor Preparation: Equip a glass-lined, jacketed reactor with a mechanical stirrer, a reflux condenser, and a calibrated temperature probe.

-

Reagent Charging: Charge the reactor with 2 molar equivalents of allantoin and 3 molar equivalents of aqueous formaldehyde (typically utilizing 37% w/w formalin).

-

Base Catalysis: Slowly add a concentrated sodium hydroxide solution dropwise under moderate agitation. Monitor the pH continuously until it stabilizes between 8.0 and 9.0.

-

Reflux and Condensation: Heat the reaction mixture to 60°C–80°C. Maintain reflux for exactly 60 minutes[3].

-

Self-Validation Check: The reaction mixture must transition from a cloudy, heterogeneous suspension to a completely transparent, slightly viscous liquid. If turbidity persists after 60 minutes, it indicates incomplete consumption of allantoin.

-

-

Neutralization: Cool the reactor to 40°C. Slowly add concentrated hydrochloric acid or glacial acetic acid until the pH reaches 6.0–7.0, effectively quenching the reaction[3].

Purification and Crystallization Strategies

In my experience optimizing preservative synthesis, the critical failure point in imidazolidinyl urea production is thermal degradation during the concentration phase. Because the molecule functions as a formaldehyde releaser, excessive heat forces premature decomposition. Therefore, thermal evaporation must be conducted under high vacuum to lower the boiling point of water, allowing for concentration without thermal stress[3].

Downstream purification and crystallization workflow for imidazolidinyl urea.

Step-by-Step Purification Methodology

-

Vacuum Concentration: Transfer the neutralized reaction mixture to a vacuum distillation unit. Concentrate the solution at 70°C under a high vacuum (<50 mbar) until a clear, highly viscous liquid is obtained[3].

-

Solvent Washing (Optional but Recommended): To precipitate the product and remove unreacted low-molecular-weight organics, triturate the viscous liquid with a cold, non-polar or semi-polar solvent (e.g., cold acetone) in which imidazolidinyl urea is insoluble.

-

Drying and Crystallization: Pour the concentrated viscous liquid into shallow stainless-steel trays to maximize surface area. Place the trays in a vacuum desiccator or vacuum oven at 70°C until completely dry[3].

-

Milling: Once dried, mill the resulting solid into a fine, white powder.

-

Self-Validation Check: The final powder must be completely soluble in water and exhibit no sharp, pungent odor of free formaldehyde. An aqueous solution of the final product should yield a pH between 6.0 and 7.5.

-

Analytical Validation

To verify the structural integrity and purity of the synthesized imidazolidinyl urea, mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed[4]. The table below outlines the expected MS adducts and collision cross-section (CCS) values for validation.

Table 2: Mass Spectrometry Parameters (Predicted Adducts)[6]

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]+ | 389.116 | 178.4 |

| [M+Na]+ | 411.098 | 181.0 |

| [M-H]- | 387.101 | 176.4 |

| [M+NH4]+ | 406.142 | 183.7 |

By adhering to these strict stoichiometric controls and vacuum-assisted purification techniques, formulation scientists can reliably produce high-purity imidazolidinyl urea that meets stringent cosmetic and pharmaceutical safety standards.

References

- Title: Imidazolidinyl Urea (CID 38258)

- Source: atamanchemicals.

- Source: energialternativa.

- Source: nih.

- Title: Imidazolidinyl urea (C11H16N8O8)

- Source: researchgate.

Sources

Technical Deep Dive: Degradation Pathways & Stability Profiling of Imidazolidinyl Urea

Executive Summary

Imidazolidinyl Urea (IU) is a ubiquitous antimicrobial preservative, historically valued for its broad-spectrum efficacy in cosmetics and pharmaceuticals.[1][2][3] However, its stability profile is complex.[2] Unlike simple single-molecule preservatives, commercial IU is a heterogeneous mixture of allantoin-formaldehyde condensation products.[1][2] Its mechanism of action—and its toxicity—relies on the hydrolytic release of Formaldehyde (FA).

This technical guide deconstructs the degradation pathways of IU, moving beyond the simplified "formaldehyde releaser" label to explore the specific intermediates (HU, BHU) that drive both efficacy and sensitization. It provides validated analytical protocols for researchers to quantify these pathways in complex matrices.

Molecular Architecture: The "Mixture" Reality

To understand degradation, one must first define the starting material. For decades, IU was assigned a specific monomeric structure.[2] Advanced analysis (NMR, LC-MS) has revised this understanding.[2]

-

Historical Structure (Erroneous): 1,1'-methylenebis[3-(1-hydroxymethyl-2,5-dioxoimidazolidin-4-yl)urea].[2]

-

Current Consensus Structure: Commercial IU is a reaction product of Allantoin and Formaldehyde. It is not a single pure compound but a mixture containing:

Implication: Degradation is not merely the breakdown of one molecule, but the depolymerization of a complex mixture reverting to its thermodynamic energy well: Allantoin.

Mechanistic Degradation Pathways[2]

The degradation of IU is a hydrolysis-driven cascade. The rate-limiting step is the cleavage of the N-hydroxymethyl (–N–CH₂OH) groups, which releases free formaldehyde.[9]

The Pathway Cascade

-

Primary Hydrolysis: Labile N-hydroxymethyl groups on the oligomers hydrolyze, releasing FA and forming simpler urea derivatives (HU/BHU).[2]

-

Secondary Breakdown: HU and BHU further lose formaldehyde groups.

-

Terminal State: The system relaxes to Allantoin, the stable, non-antimicrobial scaffold.

Visualization: The Degradation Cascade

The following diagram illustrates the stepwise hydrolysis and the critical intermediates involved.

Figure 1: Stepwise hydrolysis of Imidazolidinyl Urea mixture into reactive intermediates (BHU, HU) and stable Allantoin, releasing Formaldehyde at each step.

Kinetics & Environmental Factors[2][10][11]

The release rate of formaldehyde—and thus the degradation of the parent compounds—is governed strictly by pH and temperature.

Quantitative Impact of pH and Temperature

Data synthesized from kinetic studies (Lehmann et al., 2006; Doi et al., 2012) highlights the instability in alkaline environments.[2]

| Parameter | Condition | FA Release Rate | Half-Life ( | Mechanistic Insight |

| Acidic | pH 2.0 - 4.0 | Slow | Stable (>24h) | Protonation of nitrogen stabilizes the N-C bond, inhibiting hydrolysis.[2] |

| Neutral | pH 6.0 - 7.0 | Moderate | ~60 min (at 60°C) | Optimal balance for preservation efficacy vs. stability.[2] |

| Alkaline | pH > 8.0 | Rapid | Seconds to Mins | Base-catalyzed hydrolysis rapidly strips -CH₂OH groups.[2] |

| Temp | 25°C | Baseline | - | Standard storage stability.[2] |

| Temp | 60°C | Accelerated | < 15 min | Thermal energy overcomes activation barrier for N-C cleavage. |

Critical Formulation Note: Formulations containing IU should ideally be buffered between pH 5.0 and 7.0. Exceeding pH 8.0 results in a "burst release" of FA, leading to rapid loss of preservative capacity and potential toxicity spikes.

Analytical Protocols (Self-Validating Systems)

To accurately profile IU degradation, one must separate the "Free Formaldehyde" from the "Bound/Donor Formaldehyde." Standard assays often fail to distinguish these, leading to overestimation of toxicity.

Protocol A: Specific Determination of Free Formaldehyde (HPLC-DNPH)

Objective: Quantify only the released FA without forcing further degradation of the parent molecule during analysis.

Reagents:

-

Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile (acidified).[2]

-

Mobile Phase: Acetonitrile / Water (45:55 v/v).[2]

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150mm x 4.6mm, 5µm).[2]

Workflow:

-

Sample Prep: Dilute sample in neutral buffer (Phosphate pH 7.0). Do not use acid for dilution, as it shifts the equilibrium.

-

Derivatization: Mix 1 mL sample with 1 mL DNPH reagent. React at room temperature for 20 mins. (Heat will artificially degrade IU).[2]

-

Separation: Inject 10 µL into HPLC. Flow rate 1.0 mL/min.

-

Detection: UV-Vis at 360 nm (Specific for DNPH-Formaldehyde adduct).[2]

Protocol B: Structural Profiling of Parent/Intermediates (HPLC-UV)

Objective: Monitor the disappearance of IU oligomers and appearance of Allantoin/HU.

Reagents:

-

Column: Aminopropyl-bonded Silica (Polar phase required for urea derivatives) or Inertsil C8.[2]

-

Mobile Phase: Methanol / 25mM Phosphate Buffer pH 6.0 (Gradient elution).[2][10]

-

Detection: UV at 210-214 nm .[2]

Visualization: Analytical Workflow

Figure 2: Dual-stream analytical workflow for distinguishing free formaldehyde toxicity from parent compound stability.

Toxicological Implications of Degradation[13]

The safety profile of IU is inextricably linked to its degradation pathway.

-

Sensitization Vectors: While Formaldehyde is a known sensitizer, recent research (Doi et al., 2012) suggests that the intermediates HU and BHU are also potential contact allergens.[2] This explains cross-reactivity between Imidazolidinyl Urea and Diazolidinyl Urea (which degrades to the same HU/BHU intermediates).[2]

-

The "Hidden" Load: A formulation may test low for free FA initially, but if stored at pH > 8 or high temperatures, the "Bound" FA reservoir (the IU polymer) will rapidly convert to "Free" FA, causing late-stage dermatitis in consumers.

Recommendation: Stability testing must track the ratio of Allantoin to IU over time. A rising Allantoin peak is a direct proxy for loss of preservative efficacy and increased FA load.

References

-

Lehmann, S. V., et al. (2006).[2] "Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea." Contact Dermatitis, 54(1), 50–58.[2][7] Link

-

Doi, T., et al. (2012).[2] "Characterization of the decomposition of compounds derived from imidazolidinyl urea in cosmetics and patch test materials." Contact Dermatitis, 67(5), 284–292.[2] Link

-

Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP). (2002).[2] "Opinion on the determination of certain Formaldehyde Releasers in Cosmetic Products." European Commission. Link

-

Lv, C., et al. (2015).[2][9] "Investigation on formaldehyde release from preservatives in cosmetics."[1][8][9][11][12][10][13] International Journal of Cosmetic Science, 37(5), 474-478.[2] Link

-

Benassi, C. A., et al. (1990).[2] "High-performance liquid chromatographic determination of imidazolidinyl urea in cosmetic products." Journal of Chromatography A, 502, 193-200. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Imidazolidinyl urea - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Characterization of the decomposition of compounds derived from imidazolidinyl urea in cosmetics and patch test materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. | Sigma-Aldrich [sigmaaldrich.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jcss.jp [jcss.jp]

- 13. ec.europa.eu [ec.europa.eu]

Imidazolidinyl Urea in Scientific Reagents: A Technical Implementation Guide

Executive Summary

Imidazolidinyl urea (Germall 115) occupies a distinct and critical niche in the preservation of scientific reagents. Unlike Sodium Azide, which is cytotoxic and inhibits metalloenzymes like Horseradish Peroxidase (HRP), or Thimerosal, which faces strict mercury regulations, Imidazolidinyl urea functions as a controlled formaldehyde releaser .

Its primary utility in the laboratory is not merely as a bacteriostat, but as a fixative-preservative hybrid . It is particularly valuable in stabilizing cellular antigens in biological fluids (e.g., urine, CSF) for flow cytometry and preserving non-enzymatic protein reagents where isothiazolinones (ProClin) may be chemically incompatible. However, its mechanism—releasing active aldehydes—renders it unsuitable for amine-reactive chemistries and specific colorimetric assays. This guide delineates the precise operational boundaries for its successful deployment.

Chemical Mechanism: The "Slow-Release" Kinetics

Imidazolidinyl urea is a heterocyclic substituted urea. It does not act directly; rather, it undergoes hydrolysis in aqueous environments to release formaldehyde, which is the active antimicrobial agent.[1]

Mechanism of Action

The compound degrades into Allantoin and Formaldehyde . This hydrolysis is pH and temperature-dependent.

-

Acidic to Neutral (pH 3.0 – 7.5): Hydrolysis is slow and sustained, providing long-term preservation without an immediate spike in aldehyde concentration.

-

Alkaline (pH > 9.0): Hydrolysis accelerates rapidly, potentially leading to protein over-crosslinking and precipitation.

-

Antimicrobial Target: The released formaldehyde cross-links primary amino groups in microbial proteins and DNA, effectively halting replication and metabolism.

Figure 1: The hydrolysis pathway. Note that the rate of formaldehyde release is the rate-limiting step for antimicrobial activity.

Critical Applications in Scientific Reagents[2]

The HRP Conjugate Dilemma

A common challenge in immunoassay development (ELISA, Western Blot) is preserving HRP-conjugated antibodies.

-

Sodium Azide: Strictly contraindicated. Azide binds irreversibly to the heme iron of HRP, inhibiting the enzyme.

-

Imidazolidinyl Urea: A viable alternative if used correctly. While high levels of formaldehyde can inhibit enzymes, the slow-release kinetics of Imidazolidinyl urea (at 0.1% - 0.3%) often maintain sterility without immediately destroying HRP activity. However, for maximum HRP stability, ProClin 300 is generally the superior modern choice. Imidazolidinyl urea is reserved for formulations where isothiazolinones interfere with specific downstream chemistries.

Cellular Preservation (Flow Cytometry)

This is the high-value application for Imidazolidinyl urea. In diagnostic workflows (e.g., urinalysis), samples often degrade before analysis.

-

The Problem: Pure formaldehyde fixes cells but destroys surface epitopes (antigenicity) rapidly, making flow cytometry difficult.

-

The Solution: Imidazolidinyl urea acts as a "gentle fixative."[2] It stabilizes the cell membrane and prevents bacterial overgrowth, but the cross-linking is slow enough that antibody-binding epitopes remain accessible for days.

Reagent Compatibility Matrix

Use the following decision matrix to determine if Imidazolidinyl urea is safe for your specific reagent.

| Assay/Reagent Type | Compatibility | Technical Rationale |

| PBS / TBS Buffers | High | Stable in standard buffers (pH 7.4). Excellent shelf-life extension. |

| HRP Conjugates | Moderate | Better than Azide. Monitor activity over time; formaldehyde may slowly crosslink. |

| Amine Coupling (NHS) | Incompatible | CRITICAL: Released formaldehyde reacts with amines. Will quench NHS-esters. |

| BCA Protein Assay | Incompatible | Formaldehyde is a reducing agent; interferes with copper reduction, causing false positives. |

| Bradford Assay | Moderate | Less interference than BCA, but high concentrations can shift dye response. |

| Urine/Cell Storage | Excellent | Preserves morphology and immunophenotype better than neat formaldehyde. |

Experimental Protocol: Preparation & Usage

Safety Note: Imidazolidinyl urea is a sensitizer.[3][4] Wear gloves, safety goggles, and work in a fume hood to avoid dust inhalation.

Protocol 1: Preparation of 20% (w/v) Stock Solution

Store this stock solution to spike into buffers as needed.

-

Weighing: Weigh 20.0 g of Imidazolidinyl urea powder.

-

Dissolution: Add to 80 mL of deionized water (dH₂O).

-

Note: The powder is highly soluble. Mild vortexing is sufficient. Do not heat > 60°C.

-

-

Volume Adjustment: Adjust final volume to 100 mL with dH₂O.

-

Sterilization: Do NOT Autoclave. Heat will trigger premature formaldehyde release.

-

Filter sterilize using a 0.22 µm PES or PVDF membrane .

-

-

Storage: Aliquot into sterile tubes. Store at 4°C (stable for 1 year) or -20°C (stable for 2 years).

Protocol 2: Preserving a Scientific Reagent

Target Concentration: 0.1% to 0.5% (w/v).

-

Standard Bacteriostatic Use: 0.1% (1:200 dilution of stock).

-

High-Risk/Rich Media: 0.3% - 0.5%.[5]

Workflow:

-

Prepare your reagent buffer (e.g., PBS + 1% BSA).

-

Adjust pH to 7.2 – 7.4.

-

Add Imidazolidinyl urea Stock (20%) to the buffer.

-

Example: For 50 mL of buffer, add 250 µL of 20% Stock (Final: 0.1%).

-

-

Mix gently. The reagent is now protected against bacteria, yeast, and mold.[6]

Comparative Decision Logic

When should you choose Imidazolidinyl urea over the alternatives?

Figure 2: Decision matrix for selecting the appropriate preservative based on reagent chemistry.

References

-

National Center for Biotechnology Information (PubChem). Imidazolidinyl urea (Compound Summary). PubChem. Available at: [Link]

-

Cosmetic Ingredient Review (CIR). Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics. CIR Expert Panel. Available at: [Link]

Sources

Technical Whitepaper: The Discovery and Antimicrobial Mechanics of Imidazolidinyl Urea

This guide provides an in-depth technical analysis of Imidazolidinyl urea, tracing its evolution from a 1960s patent to its status as a foundational "formaldehyde-releasing" preservative.[1][2] It synthesizes historical discovery, complex chemical characterization, and antimicrobial validation protocols.

Executive Summary

Imidazolidinyl urea (IU) represents a pivotal development in the history of cosmetic and pharmaceutical preservation. Discovered in the 1960s by Sutton Laboratories, it was engineered to fill a critical gap in the antimicrobial spectrum: the resistance of Gram-negative bacteria, particularly Pseudomonas aeruginosa, to traditional paraben systems. While originally marketed as a single chemical entity, advanced chromatographic analysis in the 2000s revealed it to be a complex mixture of allantoin-formaldehyde condensation products. This guide details that discovery vector, the "slow-release" formaldehyde mechanism that drives its efficacy, and the rigorous protocols required to validate its performance.[3]

Historical Genesis: The Sutton Vector (1960s)[2]

In the mid-20th century, the preservation landscape was dominated by esters of p-hydroxybenzoic acid (parabens). While effective against fungi and Gram-positive bacteria, parabens struggled against the adaptive cell envelopes of Gram-negative organisms.[1]

The Discovery

The breakthrough occurred at Sutton Laboratories (New Jersey, USA), led by Murray Berke and W.E. Rosen . They sought a molecule that combined the safety profile of allantoin (a healing agent) with the biocidal power of formaldehyde, without the volatility and irritation associated with free formaldehyde.

-

The Patent: The foundational technology was solidified in US Patent 3,248,285 (granted 1966), titled "Allantoin-formaldehyde condensation products".[2]

-

The Innovation: The synthesis involved reacting allantoin with formaldehyde in alkaline conditions. The resulting white, hygroscopic powder demonstrated exceptional stability and a unique ability to potentiate the activity of parabens, creating the synergistic "Germaben" system.

Chemical Architecture: The Structural Pivot

For decades, IU was depicted in textbooks and safety dossiers as a single, defined methylene-bis structure.[1] However, this was a simplification that masked the compound's true nature.

The "Myth" vs. The Reality

It was not until 2006 that Lehmann et al. utilized Capillary Electrophoresis (CE) and HPLC to deconvolute the material. They proved that commercial IU is not a single molecule but a dynamic mixture.

-

30–40%: A mix of Allantoin, (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU), and BHU.[1][2][4][5]

-

60–70%: Complex polymeric condensation products.

This "mixture" status is critical for its functionality: the polymers act as a reservoir, hydrolyzing slowly to release the active biocide (formaldehyde) over time, extending shelf-life.[2]

Visualization: Synthesis & Hydrolysis Pathway

Figure 1: The synthesis pathway showing the condensation of allantoin and formaldehyde into a complex mixture, which subsequently hydrolyzes to release the active antimicrobial agent.[1][2]

Antimicrobial Efficacy Profiling

IU is classified as a Formaldehyde Releaser .[3][6][7] Its primary value lies in its spectrum of activity, which complements other preservatives.

Mechanism of Action (MoA)

-

Donation: In aqueous solution, the imidazolidine ring undergoes hydrolysis.

-

Penetration: The released formaldehyde (HCHO) is small and uncharged, allowing it to penetrate bacterial cell walls easily.

-

Cross-linking: HCHO acts as an electrophile, reacting with nucleophilic amino groups on proteins and DNA bases. This cross-linking halts metabolic processes and replication.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values, demonstrating why IU is often paired with parabens (which cover the fungal gaps).

| Organism | Type | MIC (ppm) | Efficacy Rating |

| Pseudomonas aeruginosa | Gram-Negative Bacteria | 500 - 1000 | High (Primary Target) |

| Escherichia coli | Gram-Negative Bacteria | 500 | High |

| Staphylococcus aureus | Gram-Positive Bacteria | 500 | Moderate-High |

| Candida albicans | Yeast | >2000 | Low (Requires Co-preservative) |

| Aspergillus niger | Mold | >2000 | Low (Requires Co-preservative) |

Data Source: Synthesized from Sutton Laboratories technical data and subsequent validation studies (BenchChem, 2025).

Validation Protocol: Preservative Challenge Test

To validate the efficacy of IU in a formulation, a "Preservative Challenge Test" (based on USP <51> or ISO 11930) is required.[8] This is not a passive observation but a stress test of the preservative system.

Protocol: USP <51> Antimicrobial Effectiveness Testing

-

Inoculum Preparation: Cultivate 5 standard strains (S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis) to achieve

CFU/mL. -

Product Inoculation: Introduce inoculum into the product to reach a final concentration of

to -

Incubation: Store inoculated containers at 22.5 ± 2.5°C.

-

Sampling: Remove aliquots at Days 7, 14, and 28.

-

Neutralization: Dilute samples in a neutralizing broth (e.g., Dey-Engley) to stop preservative action immediately upon sampling.[1][2] This is critical to prevent false negatives.

-

Enumeration: Plate on Tryptic Soy Agar (bacteria) or Sabouraud Dextrose Agar (fungi).

-

Calculation: Determine Log Reduction.

-

Requirement: Not less than 2.0 log reduction for bacteria by Day 14, and no increase thereafter.

-

Visualization: Experimental Workflow

Figure 2: The USP <51> workflow for validating preservative efficacy, emphasizing the critical neutralization step.

Safety & Regulatory Status

While effective, the formaldehyde-releasing nature of IU necessitates strict regulatory oversight.

-

Sensitization: IU is a known contact allergen. The reaction is often due to the released formaldehyde, but reactions to the imidazolidinyl urea backbone itself can occur.

-

Regulatory Limits:

References

-

Berke, M., & Rosen, W. E. (1966).[2] Allantoin-formaldehyde condensation products.[1][2][4][5]US Patent 3,248,285 . Washington, DC: U.S. Patent and Trademark Office.

-

Lehmann, S. V., et al. (2006).[2] Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea. Contact Dermatitis, 54(1), 50–58.[2][5][9]

-

Cosmetic Ingredient Review (CIR). (2019).[1][2][5] Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics.[3][5][6][7][10][11]

-

BenchChem. (2025).[2][3][8] A Comparative Analysis of Imidazolidinyl Urea and Diazolidinyl Urea as Antimicrobial Preservatives.[4][6][8][12][1][2]

-

United States Pharmacopeia (USP). <51> Antimicrobial Effectiveness Testing.[2][1][2]

Sources

- 1. Imidazolidinyl Urea | C11H16N8O8 | CID 38258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Imidazolidinyl urea - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cir-safety.org [cir-safety.org]

- 6. davidpublisher.com [davidpublisher.com]

- 7. energialternativa.info [energialternativa.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. ewg.org [ewg.org]

- 11. ec.europa.eu [ec.europa.eu]

- 12. ajosr.org [ajosr.org]

Imidazolidinyl Urea: Structural Dynamics, Analytical Methodologies, and Preservative Efficacy in Formulations

A Technical Whitepaper for Formulation Scientists and Analytical Chemists

Executive Summary

In my tenure developing analytical frameworks for complex cosmetic and pharmaceutical matrices, I have found that imidazolidinyl urea presents a unique analytical paradox. It is universally utilized yet structurally elusive. Often mischaracterized as a single static molecule, it is in reality a dynamic mixture of allantoin-formaldehyde condensation products. This whitepaper deconstructs the chemical identity of imidazolidinyl urea, elucidates its formaldehyde-releasing mechanism of action, and provides field-proven, self-validating analytical protocols for its precise quantification.

Chemical Identity and Structural Complexity

Imidazolidinyl urea is a highly polar, non-aromatic, hydrophilic antimicrobial compound widely deployed as a broad-spectrum preservative. While regulatory bodies assign it a single Chemical Abstracts Service (CAS) registry number, analytical profiling reveals that the commercial material is a complex mixture. It primarily consists of allantoin, (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea, and other polymeric condensation products[1][2].

Understanding this structural heterogeneity is the first critical step for any formulation scientist; you are not dissolving a single active pharmaceutical ingredient (API), but rather a dynamic equilibrium of hemiaminal networks.

Table 1: Physicochemical & Structural Parameters

| Parameter | Specification |

| IUPAC Name | N,N'-methylenebis[N'-[3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]urea] |

| CAS Number | 39236-46-9[3] |

| Molecular Formula | C₁₁H₁₆N₈O₈[3][4] |

| Molecular Weight | 388.30 g/mol [5] |

| Melting Point | ~240.5 °C[5][6] |

| Solubility | Highly soluble in water (1 g/L at 20 °C) and glycerol; insoluble in most organic solvents[4][5] |

| Effective pH Range | 3.0 – 9.0[4][7] |

Mechanism of Action: The Formaldehyde-Release Pathway

The antimicrobial efficacy of imidazolidinyl urea is fundamentally dependent on its controlled degradation. It belongs to the class of "formaldehyde-releasers." Rather than relying on the parent molecule to disrupt microbial membranes, the preservative acts as a chemical reservoir, slowly hydrolyzing in aqueous environments to yield free formaldehyde (HCHO)[7][8].

The Causality of Efficacy: Why is a releaser preferred over free formaldehyde? Direct addition of aqueous formaldehyde (formalin) causes immediate, aggressive cross-linking of proteins in the formulation, leading to phase separation, rapid degradation of active peptides, and a sharp spike in toxicity. Imidazolidinyl urea undergoes a stepwise degradation involving a net proton transfer from the terminal alcohol of a hemiaminal to the β-tertiary amine[8]. This slow-release kinetics ensures that the concentration of free formaldehyde remains at a micro-lethal dose for microbes (disrupting essential cellular processes via DNA/protein cross-linking) while extending the shelf-life of the product without destabilizing the emulsion[7][8].

Caption: Formaldehyde release mechanism of Imidazolidinyl Urea in aqueous systems.

Analytical Methodologies & Quality Control Protocols

Quantifying imidazolidinyl urea is notoriously difficult. Because it is highly polar, it elutes in the void volume of standard Reversed-Phase C18 columns, co-eluting with formulation excipients[2][9]. Furthermore, its instability in pure water leads to spontaneous degradation during sample preparation[2].

Self-Validating HPLC Protocol for Imidazolidinyl Urea

Phase 1: Sample Preparation (The Stabilization Step) Causality: We extract using 50% aqueous ethanol rather than pure water. The ethanol stabilizes the hemiaminal groups, shifting the equilibrium to prevent the premature hydrolysis and formaldehyde release that would artificially lower our assay results[2].

-

Accurately weigh 1.0 g of the cosmetic/topical sample into a 50 mL volumetric flask.

-

Disperse the sample in 30 mL of 50% aqueous ethanol. Sonicate for 15 minutes at room temperature (strictly avoid heating, which accelerates degradation)[2][8].

-

Make up to volume with 50% aqueous ethanol, mix thoroughly, and filter through a 0.45 µm PTFE syringe filter.

Phase 2: Chromatographic Conditions

-

Column: Cyano (CN) column, 250 x 4.6 mm, 5 µm particle size[2][10].

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (25:75, v/v)[2][10].

-

Detection: UV Diode Array Detector (DAD) set at 210 nm[10][11].

-

Injection Volume: 5 µL to 20 µL (depending on expected concentration).

Phase 3: System Validation (Built-in Checks)

-

Linearity Check: Prepare calibration standards at 0.050, 0.100, 0.125, and 0.150 mg/mL[2][10]. The system is validated only if the correlation coefficient (

) is > 0.999[10]. -

Quantification Logic: Because imidazolidinyl urea is a mixture, do not look for a single sharp peak. You must integrate and sum the total area of the major characteristic peak cluster representing the isomers[2].

-

Recovery Validation: Spike a placebo matrix with a known 0.100 mg/mL standard. A recovery yield between 98.8% and 104.5% validates the extraction efficiency[10][11].

Caption: Step-by-step HPLC analytical workflow for quantifying Imidazolidinyl Urea.

Safety, Toxicity, and Regulatory Thresholds

While imidazolidinyl urea is generally recognized as safe (GRAS) by the Cosmetic Ingredient Review (CIR) Expert Panel when used within established limits[1], its safety profile is intrinsically tied to its formaldehyde-releasing nature.

At elevated concentrations, the rapid release of formaldehyde can cause contact dermatitis and has been shown in in vitro studies to induce ROS-dependent apoptosis in neural progenitor cells and erythrocyte toxicity (hemoglobin release)[12][13][14]. Consequently, strict regulatory limits are enforced globally to ensure the cumulative formaldehyde exposure remains below the threshold for skin sensitization.

Table 2: Regulatory & Analytical Specifications

| Parameter | Value / Limit | Implication for Formulators |

| EU Maximum Concentration | 0.6% w/w[12][13] | Hard regulatory ceiling in the European Union. |

| US Typical Concentration | 0.1% – 0.3% (Up to 0.5%)[12] | FDA/CIR safe range; higher limits risk sensitization[1][12]. |

| HPLC Limit of Detection (LOD) | Ensures trace detection in highly dilute topical matrices. | |

| HPLC Limit of Quant. (LOQ) | Minimum threshold for accurate peak integration. | |

| Sensitization Rate | 0.3% to 8.1%[1] | Global patch test positive reaction rate; highly vehicle-dependent. |

Note: Formulators must also account for the synergistic effects when imidazolidinyl urea is combined with parabens, which allows for lower overall preservative concentrations while maintaining broad-spectrum efficacy[4].

References

- Imidazolidinyl Urea - MP Biomedicals. MP Biomedicals.

- Imidazolidinyl urea 39236-46-9. Sigma-Aldrich.

- Effects of Several Cosmetic Preservatives on ROS-Dependent Apoptosis of Rat Neural Progenitor Cells. Biomolecules & Therapeutics.

- Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics. Cosmetic Ingredient Review (CIR).

- Quantification of Imidazolidinyl Urea in Cosmetic Formulations using High-Performance Liquid Chrom

- Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation.

- Non-sensitizing Alternatives to Diazolidinyl Urea and Imidazolidinyl Urea as Preservatives in Cosmetics. American Journal of Student Research.

- Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formul

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mpbio.com [mpbio.com]

- 4. 39236-46-9 | CAS DataBase [m.chemicalbook.com]

- 5. Imidazolidinyl urea 39236-46-9 [sigmaaldrich.com]

- 6. accustandard.com [accustandard.com]

- 7. nbinno.com [nbinno.com]

- 8. ajosr.org [ajosr.org]

- 9. ijnrd.org [ijnrd.org]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. biomolther.org [biomolther.org]

- 13. davidpublisher.com [davidpublisher.com]

- 14. researchgate.net [researchgate.net]

Solubility, Stability, and Analytical Characterization of Imidazolidinyl Urea

Executive Summary

Imidazolidinyl Urea (IU) is a widely utilized antimicrobial preservative, historically known under the trade name Germall® 115.[1] Unlike simple single-molecule preservatives (e.g., parabens), IU is a complex heterogeneous mixture of allantoin-formaldehyde condensation products.[1] Its efficacy relies on the slow, hydrolytic release of formaldehyde, a mechanism that dictates its stability profile.

This guide provides a rigorous technical analysis of IU’s solubility behaviors, degradation kinetics, and analytical characterization.[1] It is designed to move beyond basic datasheets, offering causal insights into why the molecule behaves as it does in varied formulation environments.

Chemical Architecture & Mechanism

To understand the stability of IU, one must first accept that "Imidazolidinyl Urea" is a misnomer for a single structure. It is a reaction product mixture.[1]

-

Primary Components: Allantoin, (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU), and various methylene-bridged dimers.[1]

-

Mechanism of Action: IU functions as a Formaldehyde Donor . It exists in a dynamic equilibrium where the rate of formaldehyde release is governed by pH and temperature.

-

Implication: Analytical assays (HPLC) often show multiple peaks ("fingerprint"), and stability is measured not just by the loss of the parent peak, but by the rate of free formaldehyde evolution.

Solubility Profile

IU is highly polar, driven by its multiple urea and imidazolidine ring moieties. This polarity dictates its solubility limitations in lipophilic phases.

Quantitative Solubility Data

The following table synthesizes solubility limits based on saturation points at 25°C.

| Solvent System | Solubility Rating | Approx. Limit (w/w) | Technical Insight |

| Water (pH 7) | Very Soluble | > 50% | Hygroscopic nature allows rapid dissolution; ideal for aqueous phases.[1] |

| Propylene Glycol | Soluble | ~ 20 - 30% | Excellent co-solvent; often used to pre-dissolve IU before adding to emulsions.[1] |

| Glycerin | Soluble | ~ 10 - 15% | High viscosity can slow dissolution rate, but thermodynamic solubility is good.[1] |

| Ethanol (95%) | Poorly Soluble | < 1% | The polar lattice of IU resists solvation by lower alcohols without water present. |

| Mineral Oil | Insoluble | < 0.1% | Lipophobic structure prevents partition into the oil phase. |

| Dimethicone | Insoluble | < 0.1% | Incompatible with silicone backbones.[1] |

Formulation Strategy

-

The "Water-First" Rule: Always dissolve IU in the water phase or a water/propylene glycol premix. Never attempt to disperse it directly into the oil phase or anhydrous silicone bases, as this will lead to recrystallization and "grittiness" in the final product.

-

Ethanol Compatibility: If formulating a hydro-alcoholic gel, dissolve IU in the water portion before adding ethanol.[1] High ethanol concentrations (>60%) may precipitate the preservative if the water content is insufficient.

Stability & Degradation Kinetics

The stability of IU is inversely proportional to the pH of the system.[2] The degradation pathway is a hydrolysis reaction that cleaves the hydroxymethyl groups to release free formaldehyde.

The Degradation Pathway

The following diagram illustrates the stepwise hydrolysis of the IU complex into its terminal byproducts.

Figure 1: Hydrolytic degradation pathway of Imidazolidinyl Urea.[1] High pH and temperature accelerate the cleavage of formaldehyde from the imidazolidine ring.

Critical Stability Factors[2]

-

pH Sensitivity:

-

pH 3.0 – 9.0: IU is relatively stable.[1][3] The hydrolysis rate is slow, providing sustained preservation.

-

pH > 9.0:[1][4] Rapid degradation occurs.[1][2] The molecule "dumps" formaldehyde, leading to a spike in free formaldehyde (potential irritation) and rapid loss of preservative capacity.

-

pH < 3.0:[1] Stability is maintained, but solubility of the byproduct (Allantoin) decreases, potentially causing crystallization.[1]

-

-

Temperature:

Analytical Methodologies

Quantifying IU is challenging due to its heterogeneous nature.[1] A single peak is rarely observed; instead, a "fingerprint" of 3-4 major peaks is standard.[1]

Validated HPLC Protocol

This protocol separates the polar components of the IU mixture using a Cyano (CN) or specialized C18 column.

-

Column: Cyano (CN) column (250 x 4.6 mm, 5 µm) or Hydrophilic Interaction (HILIC).[1]

-

Mobile Phase: Isocratic Acetonitrile:Phosphate Buffer (25:75).[1]

-

Detection: UV at 210 - 225 nm (IU has weak UV absorption; low wavelength is critical).[1]

-

Injection Volume: 10-20 µL.

Experimental Workflow: Stability Stress Testing

To validate the stability of IU in a new drug or cosmetic formulation, follow this self-validating workflow.

Figure 2: Stability testing workflow integrating chemical assay (HPLC) with safety (Formaldehyde) and efficacy (Microbial) endpoints.

References

-

Cosmetic Ingredient Review (CIR). (2019).[1] Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics. Washington, DC.[1]

-

Benvenuto, E., et al. (2024).[1] Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Current Pharmaceutical Analysis. [1][7]

-

European Commission. (2002).[1] Opinion on the Determination of Certain Formaldehyde Releasers in Cosmetic Products. SCCNFP.[1]

-

PubChem. (2025).[1] Imidazolidinyl Urea Compound Summary. National Library of Medicine.

-

BenchChem. (2025).[1][2] Technical Support: Stability of Imidazolidinyl Urea in Aqueous Solutions.

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Imidazolidinyl Urea in Aqueous Solutions

Abstract

Imidazolidinyl urea, a widely utilized antimicrobial preservative in cosmetics and personal care products, presents unique analytical challenges due to its chemical nature. It exists not as a single molecule but as a complex mixture of condensation products of allantoin and formaldehyde.[1] Furthermore, its stability in aqueous solutions is limited, as it functions as a formaldehyde-releaser.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of imidazolidinyl urea in solutions. We will delve into the causality behind experimental choices, present a detailed protocol for a reliable reversed-phase HPLC method using a cyano column, and discuss method validation in accordance with International Conference on Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge of Imidazolidinyl Urea

Imidazolidinyl urea (CAS 39236-46-9) is an effective broad-spectrum antimicrobial agent. However, its quantification is complicated by its inherent chemical complexity and reactivity. Commercial imidazolidinyl urea is a mixture of various formaldehyde addition products and polymers. This can result in multiple peaks during chromatographic analysis, making it crucial to adopt a consistent analytical approach.[1][3]

Moreover, the stability of imidazolidinyl urea is pH and temperature-dependent, with degradation leading to the release of formaldehyde.[2] This necessitates careful control over sample preparation and storage conditions to ensure accurate and reproducible results. The methods presented herein are designed to address these challenges, providing a reliable framework for the quality control and stability testing of formulations containing imidazolidinyl urea.

Principles of the HPLC Method: Why a Cyano Column?

While various HPLC methods, including Hydrophilic Interaction Liquid Chromatography (HILIC), have been employed for imidazolidinyl urea analysis, this note will focus on a robust and widely cited reversed-phase HPLC method utilizing a cyano-propyl bonded silica column.[1][4][5][6][7]

Causality behind the choice of a Cyano Column:

-

Intermediate Polarity: A cyano (CN) column offers an intermediate polarity between normal-phase (e.g., silica) and reversed-phase (e.g., C18) stationary phases. This characteristic is particularly advantageous for separating the polar components of the imidazolidinyl urea mixture from other, potentially less polar, components in a formulation.

-

Reduced Peak Tailing: For polar and basic compounds, cyano columns can sometimes provide better peak shapes and reduced tailing compared to traditional C18 columns.

-

Method Robustness: The use of a simple isocratic mobile phase, typically a mixture of acetonitrile and water, makes the method straightforward, reproducible, and easy to implement in a quality control setting.[4][5][6]

Detection: Imidazolidinyl urea lacks a strong chromophore, making UV detection at low wavelengths, such as 210 nm, the most common approach.[4][5][6][7][8] At this wavelength, the peptide-like bonds in the molecule exhibit sufficient absorbance for sensitive detection.

Experimental Protocol: Reversed-Phase HPLC with a Cyano Column

This section provides a detailed, step-by-step methodology for the quantification of imidazolidinyl urea.

Materials and Reagents

-

Imidazolidinyl Urea reference standard (Purity ≥ 99%)

-

Acetonitrile (HPLC grade)

-

Water (Deionized or Milli-Q)

-

Sample matrix (e.g., cosmetic solution, drug formulation)

Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

-

Cyano (CN) analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5][6]

Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | Cyano (250 mm x 4.6 mm, 5 µm)[4][5][6] |

| Mobile Phase | Isocratic: Acetonitrile:Water (25:75, v/v)[4][5][6] |

| Flow Rate | 1.0 mL/min[4][5][6] |

| Column Temperature | 40°C[4][5][6] |

| Detection Wavelength | 210 nm[4][5][6] |

| Injection Volume | 10-20 µL |

Standard Preparation

-

Stock Standard Solution (e.g., 0.5 mg/mL): Accurately weigh approximately 25 mg of the Imidazolidinyl Urea reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[9]

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration range (e.g., 0.050, 0.075, 0.100, 0.125, and 0.150 mg/mL).[4][5][6]

Sample Preparation

-

Accurately weigh a portion of the sample solution expected to contain a known amount of imidazolidinyl urea into a suitable volumetric flask.

-

Dilute the sample with the mobile phase to bring the theoretical concentration of imidazolidinyl urea within the calibration range.

-

Mix thoroughly. If the sample contains suspended particles, centrifuge a portion at approximately 5000 rpm for 10 minutes.[9]

-

Filter the supernatant through a 0.45 µm nylon syringe filter prior to injection into the HPLC system.[9]

Analytical Run and Quantification

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standards and samples.

-

Generate a calibration curve by plotting the peak area of the main imidazolidinyl urea peak(s) against the concentration of the standards.

-

Determine the concentration of imidazolidinyl urea in the samples by interpolating their peak areas from the calibration curve.

Method Validation: Ensuring Trustworthiness

The described HPLC method must be validated to ensure its suitability for its intended purpose, following the ICH Q2(R1) guidelines.[4][5][6]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (a sample matrix without imidazolidinyl urea) and ensuring no interfering peaks are observed at the retention time of the analyte.[9]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

| Parameter | Typical Acceptance Criteria | Example Result |

| Concentration Range | Spanning 50-150% of the target concentration | 0.050-0.150 mg/mL[4][5][6] |

| Correlation Coefficient (r²) | ≥ 0.999 | > 0.999[4] |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies on a placebo matrix spiked with known amounts of the analyte at different concentration levels.

| Spiked Level | Acceptance Criteria (% Recovery) | Example Mean Recovery (%) |

| 50% | 98.0 - 102.0% | 99.5% |

| 100% | 98.0 - 102.0% | 100.2% |

| 150% | 98.0 - 102.0% | 101.1% |

| (Based on data from similar studies)[4][5][6] |

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

-

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

| Precision Level | Acceptance Criteria (%RSD) | Example Result (%RSD) |

| Repeatability | ≤ 2.0% | < 2.0%[9] |

| Intermediate Precision | ≤ 2.0% | < 2.0%[9] |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Parameter | Example Value |

| LOD | 62.5 x 10⁻⁶ mg/mL[4][5][6] |

| LOQ | 125 x 10⁻⁶ mg/mL[4][5][6] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the HPLC quantification of Imidazolidinyl Urea.

Logical Relationships in Method Selection

Caption: Logical relationships in the analytical method for Imidazolidinyl Urea.

Conclusion

The reversed-phase HPLC method utilizing a cyano column presented in this application note provides a simple, selective, and robust approach for the quantification of imidazolidinyl urea in aqueous solutions. The detailed protocol and validation parameters offer a solid foundation for researchers and quality control analysts. Understanding the chemical complexity of imidazolidinyl urea and adhering to a well-validated, reproducible method are paramount for ensuring the safety and quality of products containing this preservative.

References

- IMIDAZOLIDINYL UREA -

- Imidazolidinyl urea - analysis - Analytice.

- Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea.

- Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation | Request PDF - ResearchG

- Quantification of Imidazolidinyl Urea in Cosmetic Formulations using High-Performance Liquid Chrom

- HPLC Analyis of Preservatives in Cosmetics | PDF | High Performance Liquid Chrom

- RP-HPLCMETHOD DEVLOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF LIDOCAINE, NIFEDIPINE AND IMIDAZOLIDINYL UREA IN THE TOPI - IJNRD.

- HPLC Determination of Imidazolidinyl urea on SHARC 1 Column - SIELC Technologies.

- Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formul

- Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formul

- Technical Support Center: Stability of Imidazolidinyl Urea in Aqueous Solutions - Benchchem.

- A Validated High-Performance Liquid Chromatography Method for the Determination of Imidazolidinyl Urea in Topical Creams - Benchchem.

- opinion on the determination of certain formaldehyde releasers in cosmetic products.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. HPLC Determination of Imidazolidinyl urea on SHARC 1 Column | SIELC Technologies [sielc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Protocol for using Imidazolidinyl urea as a preservative in cell culture media

Title: Protocol for Utilizing Imidazolidinyl Urea as an Antimicrobial Preservative in Cell Culture Media Subtitle: Mechanistic Insights, Efficacy Optimization, and Cytotoxicity Evaluation

Introduction & Scientific Grounding

Microbial contamination remains a persistent threat to the integrity of cell culture systems[1]. While conventional antibiotics (e.g., Penicillin-Streptomycin) are standard, they often induce off-target effects on mammalian cell metabolism and drive the emergence of antibiotic-resistant strains[1]. Imidazolidinyl Urea (IU, commercially known as Germall 115), a well-established cosmetic preservative, presents a compelling alternative for specialized in vitro applications ()[1].

Mechanism of Action: IU functions as a in aqueous environments[2]. The liberated formaldehyde acts as a potent, broad-spectrum antimicrobial agent by cross-linking primary amine groups in bacterial and fungal proteins and nucleic acids[3]. This non-specific mechanism effectively neutralizes Gram-positive bacteria, Gram-negative bacteria, yeasts, and molds[1].

The Causality of the Therapeutic Window: Because formaldehyde cross-linking is indiscriminate, it is inherently toxic to mammalian cells, potentially inducing apoptosis, reducing collagen synthesis, or triggering[4]. Therefore, employing IU in live-cell culture requires establishing a precise "therapeutic window"—the concentration at which microbial growth is completely inhibited (Minimum Inhibitory Concentration, MIC) while mammalian cell viability remains uncompromised[1].

Mechanism of Action Visualization

Mechanism of Action of Imidazolidinyl Urea in Cell Culture Media.

Materials and Reagents

-

Reagents: stock solution (e.g., 2% w/v in complete media)[5], Complete Cell Culture Medium (e.g., DMEM + 10% FBS), Microbial Broth (e.g., LB or YPD), MTT Reagent (5 mg/mL in PBS), DMSO (solubilization solution).

-

Biologicals: Target mammalian cell line (e.g., Fibroblasts, HEK293)[6], Reference microbial strains (e.g., E. coli, S. aureus, C. albicans)[1].

-

Equipment: 96-well tissue culture plates, Microplate reader (absorbance at 570 nm and 600 nm), Incubators (37°C, 5% CO₂ for mammalian; 30-37°C for microbes).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Self-Validating System: This assay incorporates a positive control (media + microbes) to confirm inoculum viability, and a negative control (media only) to validate baseline sterility[1].

Step 1: Inoculum Preparation

-

Action: Inoculate a single colony of the test microorganism into 5 mL of sterile broth. Incubate until mid-logarithmic phase (18-24h for bacteria, 24-48h for yeast). Dilute to approximately 1 × 10⁶ CFU/mL[1].

-

Causality & Rationale: Using mid-log phase organisms ensures the microbes are actively dividing, making their replicating DNA and synthesizing proteins highly susceptible to the cross-linking mechanism of formaldehyde, thereby preventing false-negative resistance profiles.

Step 2: Serial Dilution of Imidazolidinyl Urea

-

Action: In a 96-well plate, add 200 µL of a 2% (w/v) IU stock solution to Column 1. Perform a 2-fold serial dilution across Columns 1 through 10 by transferring 100 µL into 100 µL of fresh media. Discard 100 µL from Column 10[7].

-

Causality & Rationale: A 2-fold serial dilution provides a high-resolution gradient to pinpoint the exact MIC, minimizing the risk of over-prescribing the cytotoxic preservative in downstream applications.

Step 3: Inoculation and Incubation

-

Action: Add 100 µL of the microbial inoculum to Columns 1-11. (Column 11 = Positive Control; Column 12 = Negative Control with 100 µL media instead of inoculum). Incubate at 37°C for 24-48 hours[1].

-

Causality & Rationale: Matching the incubation temperature to standard mammalian cell culture conditions (37°C) ensures the formaldehyde release kinetics mirror the actual application environment.

Step 4: MIC Determination

-

Action: Visually inspect for turbidity or measure Optical Density (OD) at 600 nm. The MIC is the lowest concentration in which OD₆₀₀ matches the negative control[1].

Protocol 2: Mammalian Cell Cytotoxicity (MTT Assay)

Self-Validating System: Includes a vehicle control (media only) to establish 100% baseline viability, and a positive control for cell death (e.g., 10% DMSO or a known cytotoxic agent) to confirm assay sensitivity[1].

Step 1: Cell Seeding

-

Action: Seed mammalian cells into a 96-well plate at 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow attachment[1].

-

Causality & Rationale: Allowing 24 hours for attachment ensures that any observed toxicity is due to the IU treatment rather than mechanical stress from trypsinization and seeding.

Step 2: IU Treatment

-

Action: Aspirate media. Apply the same serial dilution range of IU prepared in Protocol 1 (diluted in complete media) to the cells. Incubate for 24 to 72 hours[1].

-

Causality & Rationale: Testing over 24-72 hours captures both acute toxicity and delayed apoptotic effects resulting from the slow, continuous hydrolysis and release of formaldehyde.

Step 3: MTT Viability Assessment

-

Action: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours. Carefully remove media, add 100 µL of solubilization solution (DMSO), and measure absorbance at 570 nm[1].

-

Causality & Rationale: MTT is reduced to purple formazan by mitochondrial reductase in living cells. This provides a direct, quantifiable metric of metabolic viability, which is the first parameter compromised by formaldehyde toxicity[6].

Data Presentation & Analysis

Note: The following tables represent expected empirical ranges based on cosmetic and in vitro literature. Exact values must be determined per specific cell line and media formulation.

Table 1: Antimicrobial Efficacy of Imidazolidinyl Urea

| Microorganism Type | Reference Strain | Expected MIC Range (% w/v) | Formaldehyde Susceptibility |

| Gram-negative bacteria | Escherichia coli | 0.05% - 0.1% | High |

| Gram-positive bacteria | Staphylococcus aureus | 0.1% - 0.2% | High |

| Yeast / Fungi | Candida albicans | 0.2% - 0.4% | Moderate |

Table 2: Cytotoxicity Profile in Mammalian Cells

| Mammalian Cell Line | Tissue Origin | Expected IC₅₀ (% w/v) | Recommended Application Notes |

| Fibroblasts | Human Skin | ~0.05% - 0.1% | Proceed with caution (Monitor Collagen) |

| HEK293 | Human Kidney | ~0.08% | Proceed with caution |

| LAD2 (Mast Cells) | Human | <0.01% | Avoid Use (MRGPRX2 Activation) |

Experimental Workflow Visualization

Parallel workflow for determining the optimal concentration of Imidazolidinyl Urea.

References

-

Imidazolidinyl urea activates mast cells via MRGPRX2 to induce non-histaminergic allergy. NIH PubMed Central.[Link]

-

Cytotoxicity tests of antibacterial agents on human fibroblasts cultures. PubMed.[Link]

-

Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells. MDPI Cells (2023, 12, 1076).[Link]

-

Imidazolidinyl Urea (Germall 115) Profile. The Good Scents Company.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. imidazolidinyl urea, 39236-46-9 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Imidazolidinyl urea activates mast cells via MRGPRX2 to induce non-histaminergic allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cytotoxicity tests of antibacterial agents on human fibroblasts cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Determination of the Minimum Inhibitory Concentration (MIC) of Imidazolidinyl Urea

Introduction & Mechanism of Action

Imidazolidinyl urea (IMU; CAS 39236-46-9) is a highly effective, broad-spectrum antimicrobial agent utilized extensively as a preservative in cosmetics, personal care formulations, and topical pharmaceuticals. IMU belongs to the class of formaldehyde-releasing preservatives (FRPs). Its antimicrobial efficacy is not driven by the intact molecule itself, but rather by its 1[1].

Once released, formaldehyde acts as a potent electrophile. The mechanistic causality of microbial death involves the2[2]. This multi-target cross-linking irreversibly disrupts essential metabolic and reproductive processes, preventing microbial proliferation.

Fig 1. Mechanism of action of Imidazolidinyl Urea via sustained formaldehyde release.

Experimental Rationale: Causality & Self-Validation

To accurately determine the MIC of IMU, researchers must employ a3[3]. Every step in this protocol is designed with specific causal logic to prevent data artifacts:

-

Media Selection (Cation-Adjusted Mueller-Hinton Broth - CAMHB): CAMHB is strictly utilized because it lacks inhibitors (like PABA or thymidine) that interfere with antimicrobial agents. Furthermore, its controlled divalent cation concentrations (

and -

Inoculum Standardization (The "Inoculum Effect"): Formaldehyde acts stoichiometrically. If the bacterial load exceeds the standard

CFU/mL, the available formaldehyde will be rapidly depleted by excess cellular proteins, artificially inflating the MIC. Standardizing to a 0.5 McFarland standard prevents this. -

Temperature Control: Because IMU's formaldehyde release rate is highly temperature-dependent, the stock solution must never be heated during preparation. Incubation must be strictly maintained at 35±2°C to reflect standard physiological and formulation stability conditions.

-

Self-Validating System: The assay integrates mandatory Growth Controls (to prove the inoculum is viable and the media supports growth) and Sterility Controls (to prove the media and handling are uncontaminated). If either control fails, the entire plate's data is mathematically and biologically invalid.

Materials and Reagents

-

Test Article: Imidazolidinyl Urea (Analytical Standard, >99% purity).

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 broth with MOPS buffer for fungi.

-

Consumables: 96-well sterile, clear, flat-bottom polystyrene microtiter plates.

-

Standardization: 0.5 McFarland Barium Sulfate standard (or spectrophotometric equivalent).

-

Target Microorganisms: Compendial strains such as Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, and Pseudomonas aeruginosa ATCC 9027.

Step-by-Step Protocol: Broth Microdilution

Phase 1: Preparation of IMU Stock and Dilutions

-

Stock Solution: Dissolve IMU powder in sterile CAMHB to create a stock solution of 4,000 µg/mL. Critical Note: Do not apply heat to aid dissolution, as this will trigger premature formaldehyde release.

-

Plate Setup: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Primary Addition: Add 200 µL of the 4,000 µg/mL IMU stock to well 1.

-

Serial Dilution: Transfer 100 µL from well 1 into well 2. Mix thoroughly by pipetting up and down 4-5 times. Repeat this two-fold serial dilution up to well 10. Discard 100 µL from well 10. (This creates a concentration gradient from 2,000 µg/mL down to ~3.9 µg/mL prior to inoculation).

-

Control Designation: Well 11 receives no IMU (Growth Control). Well 12 receives no IMU and no bacteria (Sterility Control).

Phase 2: Inoculum Preparation and Inoculation

-

Bacterial Suspension: Select 3-5 well-isolated colonies from an 18-24 hour agar plate. Suspend them in sterile 0.85% saline.

-

Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard (absorbance of 0.08–0.13 at 625 nm), yielding approximately

CFU/mL. -

Intermediate Dilution: Dilute this standardized suspension 1:150 in CAMHB to achieve a working concentration of

CFU/mL. -

Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11.

-

System Check: The addition of 100 µL inoculum to the 100 µL IMU dilution halves the IMU concentration (Final test range: 1,000 µg/mL to 1.95 µg/mL) and brings the final bacterial concentration to the required

CFU/mL.

-

Phase 3: Incubation and Reading

-

Incubation: Seal the plate with a gas-permeable membrane to prevent evaporation. Incubate at 35±2°C for 16–20 hours.

-

Validation: Before reading the MIC, verify that Well 11 is highly turbid (viable growth) and Well 12 is completely transparent (sterile).

-

Determination: Visually inspect the plate against a dark background or read the absorbance at 600 nm. The MIC is defined as the lowest concentration of IMU that completely inhibits visible microbial growth.

Fig 2. Step-by-step CLSI-compliant broth microdilution workflow for MIC determination.

Data Interpretation & Expected Results

Imidazolidinyl urea is highly effective against Gram-negative and Gram-positive bacteria, but exhibits weaker efficacy against fungal strains (yeasts and molds), which is why it is frequently co-formulated with parabens or other fungicides in commercial products.

| Target Organism | ATCC Strain | Classification | Expected MIC (µg/mL or ppm) |

| Escherichia coli | ATCC 8739 | Gram-Negative Bacteria | 500 |

| Pseudomonas aeruginosa | ATCC 9027 | Gram-Negative Bacteria | 500 |

| Staphylococcus aureus | ATCC 6538 | Gram-Positive Bacteria | 500 |

| Bacillus subtilis | ATCC 6633 | Gram-Positive Bacteria | 250 |

| Aspergillus niger | ATCC 16404 | Fungi (Mold) | >1000 |

| Candida albicans | ATCC 10231 | Fungi (Yeast) | >1000 |

Note: Fungal MIC determinations require the use of RPMI 1640 broth and extended incubation periods (48 hours for yeasts, up to 72 hours for molds).

References

- Source: nbinno.

- Source: Journal of Applied Pharmaceutical Science (japsonline.com)

- Source: EasyChem (cneasychem.com)

- Source: PMC (nih.gov)

Sources

Application Note: Spectrophotometric Analysis of Imidazolidinyl Urea Degradation Products via the Hantzsch Reaction

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Background

Imidazolidinyl urea (IMU) is a broad-spectrum antimicrobial preservative extensively formulated into cosmetics and topical pharmaceuticals. Functionally, IMU operates as a "formaldehyde releaser." Its antimicrobial efficacy is driven by its degradation in aqueous environments, where it hydrolyzes to liberate free formaldehyde and allantoin-derived byproducts, predominantly (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU)[1].

Accurate quantification of IMU degradation is critical for toxicological compliance and formulation stability. However, direct UV-Vis spectrophotometric detection of free formaldehyde is analytically unfeasible due to its lack of a distinct chromophore and poor molar absorptivity. Furthermore, IMU's degradation kinetics are highly sensitive to matrix pH and temperature.

Causality of Analytical Strategy: To establish a highly specific and self-validating analytical system, this protocol employs the Hantzsch Reaction using Nash's reagent. Nash's reagent—a buffered mixture of acetylacetone and ammonium acetate—selectively reacts with the liberated free formaldehyde under mild conditions to form a stable, yellow-colored cyclization product: 3,5-diacetyl-1,4-dihydrolutidine (DDL)[2]. DDL exhibits a strong, distinct absorbance maximum at 412 nm. This derivatization strategy effectively isolates the formaldehyde signal from the non-absorbing allantoin degradation backbone and complex formulation matrices, preventing false positives[3].

Chemical degradation of IMU and subsequent Hantzsch derivatization for UV-Vis detection.

Comparative Degradation Profiles

Understanding IMU's relative degradation efficiency is vital for formulation scientists predicting shelf-life and sensitization risks. Table 1 summarizes the formaldehyde release yields of 0.2% preservative solutions analyzed via the acetylacetone (Nash) colorimetric method[4]. IMU exhibits a controlled, moderate release profile compared to aggressive donors like Quaternium-15, explaining its favorable safety profile in leave-on products.

Table 1: Formaldehyde Release Comparison Among Common Preservatives

| Formaldehyde Donor (0.2% Aqueous Solution) | Formaldehyde Released (%) | Formaldehyde Concentration (ppm) |

| Quaternium 15 | 58.80% | 1176 |

| DMDM Hydantoin | 17.12% | 342 |

| Diazolidinyl Urea (DU) | 15.43% | 309 |

| Imidazolidinyl Urea (IMU) | 12.53% | 251 |

| Bronopol | 4.40% | 88 |

Quantitative data derived from comparative baseline studies using acetylacetone colorimetry[4].

Experimental Protocol: Spectrophotometric Analysis

Materials and Reagents

-

Imidazolidinyl Urea (IMU) reference standard (>95% purity)[2].

-

Nash Reagent Components: Ammonium acetate (analytical grade), Glacial acetic acid, Acetylacetone.

-

Instrumentation: UV-Vis Spectrophotometer or microplate reader capable of reading at 412 nm[2].

Step-by-Step Methodology

Step 1: Preparation of Nash Reagent Causality & Self-Validation: The pH of this reagent must remain near-neutral to ensure the Hantzsch cyclization proceeds optimally without artificially accelerating the hydrolysis of unreacted IMU prior to derivatization.

-

Weigh 15.0 g of ammonium acetate and dissolve in approximately 70 mL of Grade II deionized water[2].

-

Add 0.3 mL of glacial acetic acid and 0.2 mL of acetylacetone[2].

-

Mix thoroughly and dilute to a final volume of 100.0 mL with deionized water. Store in an amber bottle at 4°C (stable for up to 2 weeks).

Step 2: Sample Preparation and Degradation Induction

-

Weigh an appropriate amount of the IMU-containing sample to achieve an expected free formaldehyde concentration within the linear range (typically 0.5 – 10.0 µg/mL).

-

Dissolve/extract the sample in 50 mL of a polar solvent (e.g., water or a water/tetrahydrofuran mixture for complex lipid matrices)[4].

-

Causality of Incubation: To determine total releasable formaldehyde, the sample must be subjected to forced degradation. Adjust the pH to 7.0 and incubate at 37°C for 24 hours to achieve thermodynamic equilibrium[5]. If analyzing free formaldehyde at a specific time point, bypass incubation and proceed immediately to Step 3.

Step 3: Derivatization (Hantzsch Reaction)

-

Transfer 2.0 mL of the sample extract (or calibration standard) into a glass test tube.

-

Add 2.0 mL of the prepared Nash reagent to the tube and vortex to homogenize.

-

Incubate the mixture in a water bath at 60°C for exactly 10 minutes to drive the Hantzsch reaction to completion[6].

-

Rapidly cool the tubes to room temperature in an ice-water bath. Causality: Immediate cooling halts any further thermal degradation of the parent IMU compound, locking the formaldehyde concentration for accurate reading.

Step 4: Spectrophotometric Measurement

-

Transfer the cooled solution to a 1-cm quartz cuvette.

-

Measure the absorbance at 412 nm against a reagent blank (2.0 mL water + 2.0 mL Nash reagent)[2].

-

System Trustworthiness Check: Always run a spiked matrix recovery sample alongside unknowns. Acceptable matrix recovery limits for cosmetic formulations using this method range from 91% to 113%, confirming that matrix effects (e.g., surfactants, pigments) are negligible[3].

Step-by-step experimental workflow for the spectrophotometric analysis of IMU.

References

- Source: uspto.

- YY/T 1416.6-2021 PDF English - ChineseStandard.

- Source: jfda-online.

- Source: researchgate.

- Source: scribd.

- Source: researchgate.

- Source: atamanchemicals.

Sources

Formulating stable aqueous solutions of Imidazolidinyl urea for research

Application Note & Protocol

Topic: Formulating Stable Aqueous Solutions of Imidazolidinyl Urea for Research Applications

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Imidazolidinyl Urea in Aqueous Media

Imidazolidinyl urea (IU) is a heterocyclic substituted urea compound widely utilized as an antimicrobial preservative in pharmaceutical and cosmetic formulations.[1] Its efficacy stems from its function as a formaldehyde-releaser, providing broad-spectrum activity against bacteria, yeast, and molds, thus ensuring the stability and safety of aqueous-based products.[2][3] However, the very mechanism that makes it an effective preservative—the slow release of formaldehyde—is also the source of its primary challenge in a research context: instability in aqueous solutions.[4][5]